2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid
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Overview
Description
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromo group and a methyl group attached to the triazole ring, along with a butanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Butanoic Acid Side Chain: This step involves the formation of a carbon-carbon bond between the triazole ring and the butanoic acid side chain, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present.
Coupling Reactions: The triazole ring can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromo group and butanoic acid side chain can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid
- 4-Bromo-1H-1,2,3-triazole
- 3-Methyl-1H-1,2,3-triazole
Uniqueness
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid is unique due to the combination of its bromo group, methyl group, and butanoic acid side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other triazole derivatives. For example, the presence of the bromo group can enhance the compound’s reactivity in substitution reactions, while the butanoic acid side chain can influence its solubility and binding interactions.
Properties
Molecular Formula |
C8H12BrN3O2 |
---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
2-(5-bromo-3-methyltriazol-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H12BrN3O2/c1-4(2)5(8(13)14)6-7(9)10-11-12(6)3/h4-5H,1-3H3,(H,13,14) |
InChI Key |
VNULNTAUCDUJLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(N=NN1C)Br)C(=O)O |
Origin of Product |
United States |
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